



# The Convergent Total Synthesis of (+)-Pinnatoxin A: A Detailed Guide

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Application Notes and Protocols for Researchers in Organic Synthesis and Drug Development

This document provides a detailed overview and experimental protocols for the convergent total synthesis of (+)-**Pinnatoxin A**, a potent marine neurotoxin, as developed by the research group of Armen Zakarian. The synthesis is notable for its strategic use of a highly diastereoselective Ireland-Claisen rearrangement to establish the key quaternary stereocenter, a ring-closing metathesis to form the 27-membered macrocycle, and a late-stage intramolecular aldol condensation to construct the G-ring. These application notes are intended for researchers, scientists, and drug development professionals engaged in complex molecule synthesis and the study of ion channel modulators.

## I. Overview of the Synthetic Strategy

The total synthesis of (+)-**Pinnatoxin A** by the Zakarian group is a convergent approach, involving the synthesis of two key fragments: the BCD-dispiroketal fragment and the G-ring fragment. These fragments are coupled, and the macrocycle is subsequently closed and elaborated to afford the final natural product.[1]

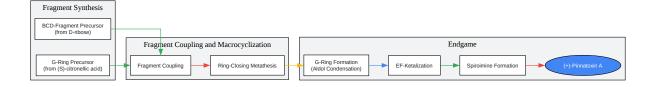
Key Features of the Synthesis:

 Convergent Strategy: The synthesis is designed around the preparation and union of two advanced intermediates, which enhances overall efficiency.



- Diastereoselective Ireland-Claisen Rearrangement: A crucial step to set the C5 quaternary and C4 tertiary stereocenters with high selectivity.[2][3][4][5]
- Ring-Closing Metathesis (RCM): Employed for the formation of the large 27-membered carbocyclic ring.[3]
- Intramolecular Aldol Condensation: Utilized for the construction of the G-ring.[2][5]
- Late-Stage Formation of the Spiroimine: The characteristic spiroimine moiety is installed in the final stages of the synthesis.

The overall logic of the synthesis is depicted in the following workflow diagram.



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Caption: Overall convergent synthetic strategy for (+)-Pinnatoxin A.

## II. Quantitative Data Summary

The following tables summarize the yields for the key transformations in the synthesis of the Gring and BCD-dispiroketal fragments, their coupling, and the subsequent endgame. The data is compiled from the second-generation synthesis, which features improved scalability and yields.

Table 1: Synthesis of the G-Ring Aldehyde



Step	Reactants	Reagents and Conditions	Product	Yield (%)
Yamaguchi Esterification	Carboxylic acid & Allylic alcohol	2,4,6- Trichlorobenzoyl chloride, Et3N, DMAP, Toluene	Ester	84
Ireland-Claisen Rearrangement	Ester	(S)-N- (Phenylmethyl)- N-(1- phenylethyl)amin e, n-BuLi, THF; then TMSCI; then warm to RT	Carboxylic acid	95
Aldehyde Formation (Multi- step)	Carboxylic acid	Multiple steps including reduction, protection, deprotection, oxidation, and olefination	G-Ring Aldehyde	16 (overall)

Table 2: Synthesis of the BCD-Dispiroketal Fragment

Step	Reactants	Reagents and Conditions	Product	Yield (%)
Multi-step Synthesis	Acrolein	26 steps from acrolein	BCD-Fragment	13 (overall)

Table 3: Fragment Coupling and Endgame



Step	Reactants	Reagents and Conditions	Product	Yield (%)
Fragment Coupling	G-Ring Aldehyde & BCD-Fragment (organolithium)	t-BuLi, Et2O, -78 °C	Coupled Product	78
RCM Substrate Formation	Coupled Product	Selective desilylation, oxidation, and vinyl Grignard addition	Diene	76 (3 steps)
Ring-Closing Metathesis	Diene	Grubbs II catalyst (20 mol%), CH2CI2, 40 °C	27-membered Macrocycle	75
EF-Ketal Formation	Macrocycle	Aqueous acid	Azido triol	71
Spiroimine Formation & Final Steps	Azido triol	Oxidation, methyl ester formation, Staudinger reduction, and imine ring closure	(+)-Pinnatoxin A	Multi-step

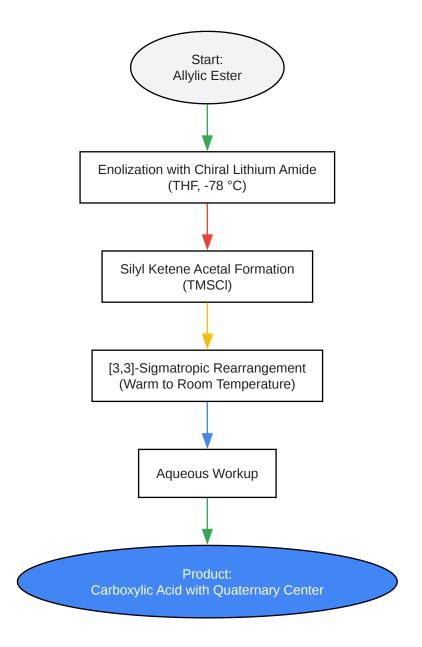
## **III. Experimental Protocols**

The following are detailed protocols for the key transformations in the Zakarian synthesis of (+)-**Pinnatoxin A**.

# Protocol 1: Diastereoselective Ireland-Claisen Rearrangement

This protocol describes the highly diastereoselective rearrangement of an  $\alpha$ , $\alpha$ -disubstituted allylic ester to establish the C5 quaternary stereocenter.





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Caption: Workflow for the Ireland-Claisen rearrangement.

#### Materials:

- Allylic ester
- (S)-N-(Phenylmethyl)-N-(1-phenylethyl)amine
- n-Butyllithium (n-BuLi) in hexanes



- Anhydrous Tetrahydrofuran (THF)
- Trimethylsilyl chloride (TMSCI)
- Saturated aqueous ammonium chloride (NH4Cl)
- Diethyl ether
- Magnesium sulfate (MgSO4)

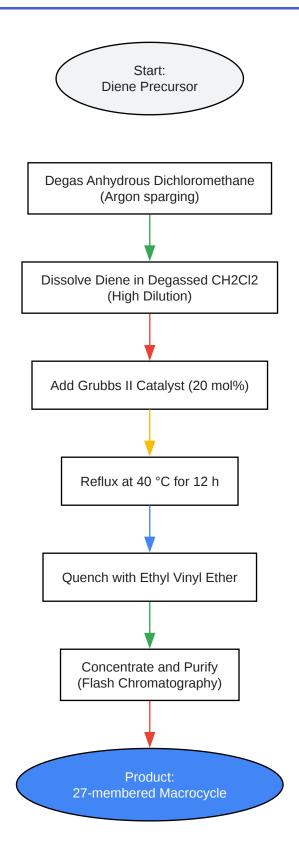
#### Procedure:

- To a solution of (S)-N-(Phenylmethyl)-N-(1-phenylethyl)amine (1.5 equivalents) in anhydrous THF at -78 °C under an argon atmosphere, add n-BuLi (1.4 equivalents) dropwise. Stir the resulting solution for 30 minutes at -78 °C.
- Add a solution of the allylic ester (1.0 equivalent) in anhydrous THF dropwise to the chiral lithium amide solution at -78 °C. Stir the mixture for 1 hour at this temperature.
- Add TMSCI (2.0 equivalents) neat and stir for an additional 30 minutes at -78 °C.
- Remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir for 12 hours.
- Quench the reaction by the addition of saturated aqueous NH4Cl.
- Extract the aqueous layer with diethyl ether (3 x).
- Combine the organic layers, wash with brine, dry over MgSO4, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired carboxylic acid.

## **Protocol 2: Ring-Closing Metathesis**

This protocol details the formation of the 27-membered macrocycle using a Grubbs secondgeneration catalyst.





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